

Introduction: The Significance of Morpholin-3-one Scaffolds

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Compound of Interest

Compound Name: 2-(Bromomethyl)morpholin-3-one

CAS No.: 2138232-60-5

Cat. No.: B2663527

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The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design. The morpholin-3-one core, in particular, serves as a versatile intermediate for creating complex molecular architectures. Understanding the three-dimensional structure of derivatives like **2-(Bromomethyl)morpholin-3-one** is paramount for structure-activity relationship (SAR) studies, enabling the rational design of novel therapeutics with enhanced potency and selectivity. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structures, providing precise information on bond lengths, bond angles, and conformation.[2][3]

Synthesis and Crystallization: From Molecule to Single Crystal

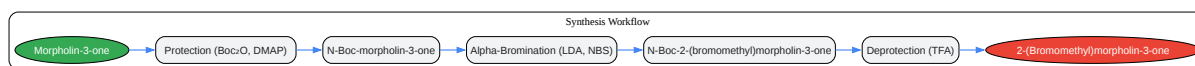
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging, yet critical, phase of the process.[4]

Proposed Synthesis of 2-(Bromomethyl)morpholin-3-one

A plausible synthetic route to **2-(Bromomethyl)morpholin-3-one** involves the bromination of a suitable precursor. While specific literature on this exact transformation is scarce, a general approach can be extrapolated from known organic reactions. A potential pathway could involve the alpha-bromination of a protected morpholin-3-one derivative, followed by deprotection.

Experimental Protocol: Hypothetical Synthesis

- **Protection of Morpholin-3-one:** To a solution of morpholin-3-one (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield N-Boc-morpholin-3-one.
- **Alpha-Bromination:** Dissolve the N-Boc-morpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to generate the enolate. Subsequently, add a solution of N-bromosuccinimide (NBS, 1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-2-(bromomethyl)morpholin-3-one.
- **Deprotection:** Dissolve the purified N-Boc-2-(bromomethyl)morpholin-3-one in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product, **2-(Bromomethyl)morpholin-3-one**, with ethyl acetate. Dry, filter, and concentrate to yield the final product.



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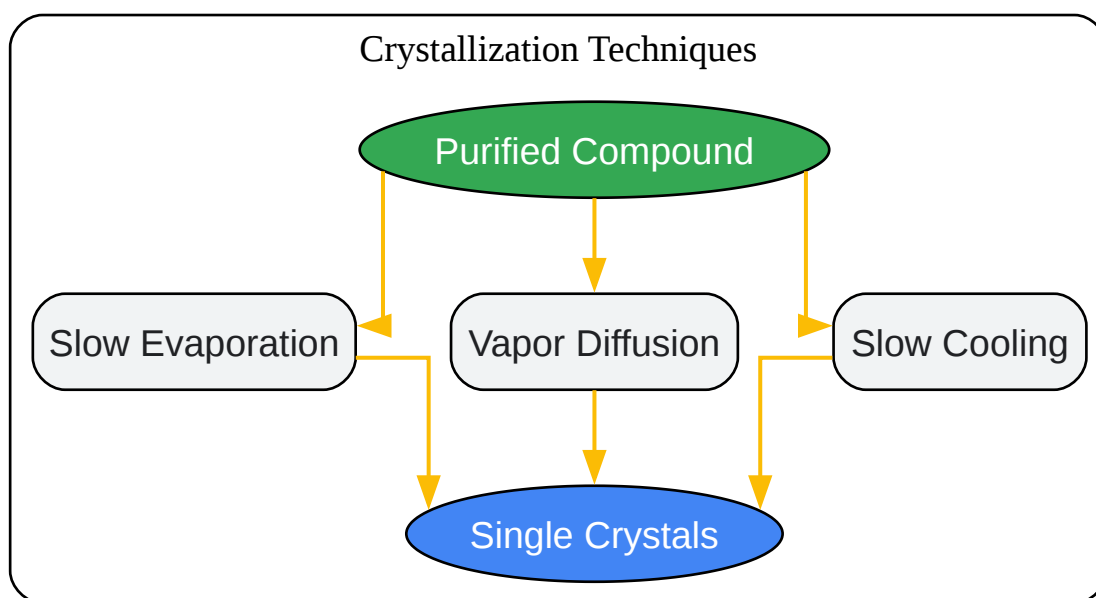
Caption: Proposed synthetic workflow for **2-(Bromomethyl)morpholin-3-one**.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction requires careful control of supersaturation. [5] For a small organic molecule like **2-(Bromomethyl)morpholin-3-one**, several techniques should be screened.

Experimental Protocol: Crystallization Screening

- **Solvent Selection:** Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
- **Slow Evaporation:** Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.
- **Vapor Diffusion:** Dissolve the compound in a small amount of a relatively volatile solvent (e.g., DCM or acetone) and place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
- **Cooling:** Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.



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Caption: Common crystallization methods for small organic molecules.

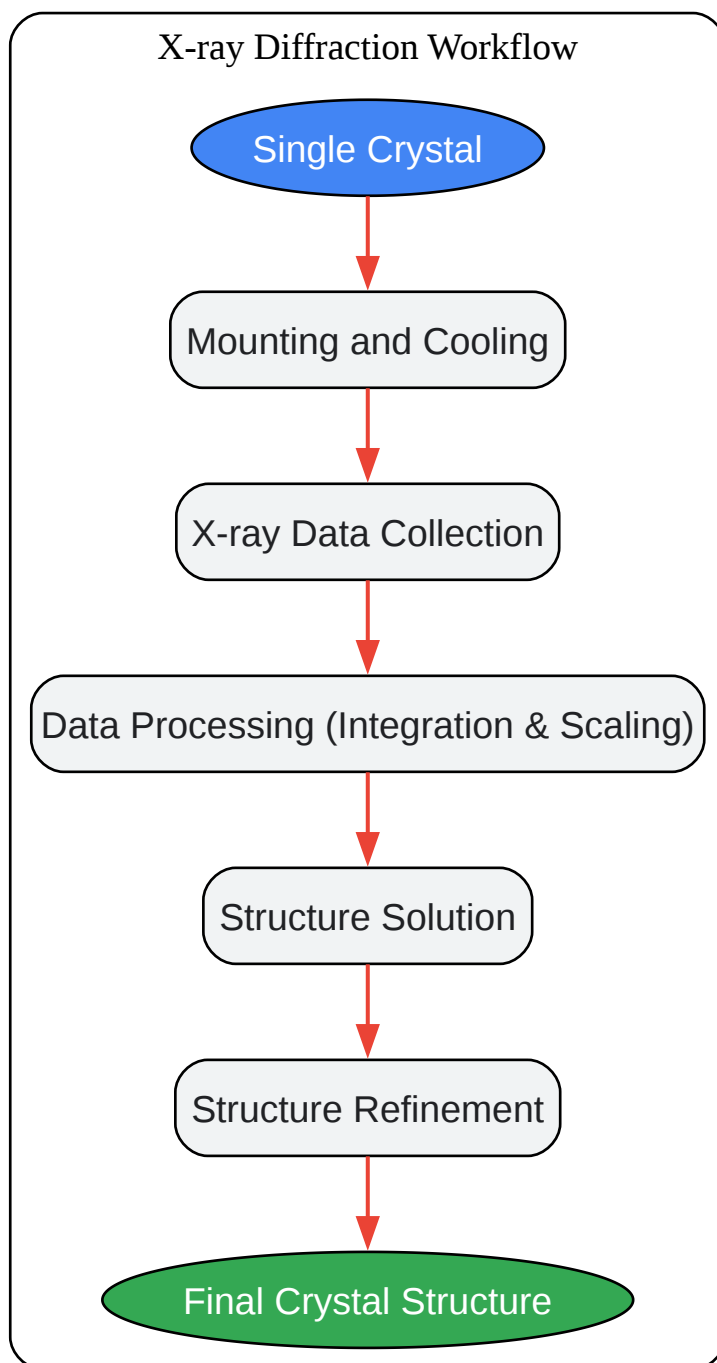
Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[2]

Experimental Protocol: Data Collection and Structure Solution

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]
- **Data Processing:** The collected images are processed to integrate the intensities of the diffraction spots.[7] This step also involves indexing the reflections to determine the unit cell parameters and space group.

- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of 2-(Bromomethyl)morpholin-3-one

Based on the analysis of structurally related morpholine derivatives, a plausible crystal structure for **2-(Bromomethyl)morpholin-3-one** can be proposed.[\[8\]](#)[\[9\]](#)

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for **2-(Bromomethyl)morpholin-3-one**. These parameters are modeled on known structures of similar size and composition.

Parameter	Hypothetical Value
Chemical formula	C ₅ H ₈ BrNO ₂
Formula weight	194.03
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	8.5
b (Å)	10.2
c (Å)	9.8
α (°)	90
β (°)	105.5
γ (°)	90
Volume (Å ³)	818.7
Z	4
Calculated density (g/cm ³)	1.574
Absorption coeff. (mm ⁻¹)	5.46
F(000)	384

Molecular Conformation and Geometry

The morpholin-3-one ring is expected to adopt a chair conformation, which is a common low-energy conformation for six-membered rings.[8][9] The bromomethyl substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance.

The following table presents hypothetical key bond lengths and angles, which are crucial for understanding the molecule's geometry.

Bond/Angle	Hypothetical Value
C-Br (Å)	1.95
C=O (Å)	1.23
N-C=O (°)	120.5
C-C-Br (°)	110.0

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of **2-(Bromomethyl)morpholin-3-one** are likely to be linked by intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. These interactions would lead to the formation of chains or layers, building up the three-dimensional crystal lattice. Additionally, weaker C-H...O interactions and halogen bonding involving the bromine atom may further stabilize the crystal packing.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of **2-(Bromomethyl)morpholin-3-one**. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance drug discovery programs based on the morpholin-3-one scaffold. The provided hypothetical data serves as a valuable reference point for what can be expected from such an analysis.

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